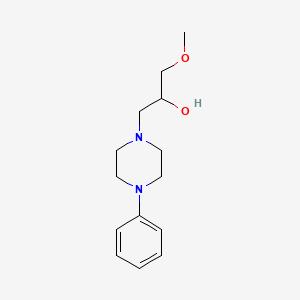
1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol is an organic compound with the molecular formula C14H22N2O2 This compound is known for its unique structure, which includes a methoxy group, a phenyl group, and a piperazine ring
準備方法
The synthesis of 1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol typically involves multiple steps. One common method includes the reaction of phenylpiperazine with an appropriate alkylating agent, followed by methoxylation. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like sodium carbonate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, leading to the formation of different ether derivatives.
Common reagents used in these reactions include dichloromethane, sodium carbonate, and potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a triple reuptake inhibitor, which can simultaneously inhibit serotonin, norepinephrine, and dopamine transporters.
Antimicrobial Activity: Research has shown that derivatives of this compound exhibit significant antibacterial and antifungal activities.
Molecular Modeling: It is used in molecular docking studies to predict binding modes with various biological targets, aiding in the design of new therapeutic agents.
作用機序
The mechanism of action of 1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol involves its interaction with neurotransmitter transporters. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, it increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. This action is beneficial in the treatment of mood disorders such as depression .
類似化合物との比較
1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol can be compared with other similar compounds, such as:
1-Methoxy-3-phenylamino-propan-2-ol: This compound has a similar structure but differs in the presence of an amino group instead of a piperazine ring.
1-(3-Hydroxypropyl)-4-methylpiperazine: This compound features a piperazine ring but with different substituents, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its ability to act as a triple reuptake inhibitor, a property not commonly found in similar compounds .
Conclusion
This compound is a compound of significant interest in scientific research due to its unique structure and potential applications in medicinal chemistry. Its ability to undergo various chemical reactions and its role as a triple reuptake inhibitor make it a valuable compound for further study and development.
特性
CAS番号 |
6306-91-8 |
|---|---|
分子式 |
C14H22N2O2 |
分子量 |
250.34 g/mol |
IUPAC名 |
1-methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C14H22N2O2/c1-18-12-14(17)11-15-7-9-16(10-8-15)13-5-3-2-4-6-13/h2-6,14,17H,7-12H2,1H3 |
InChIキー |
BHFXTVDFKZYRFH-UHFFFAOYSA-N |
正規SMILES |
COCC(CN1CCN(CC1)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



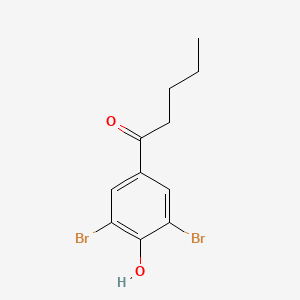

![7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one](/img/structure/B14742220.png)
![Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate](/img/structure/B14742226.png)
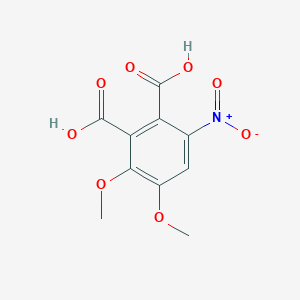
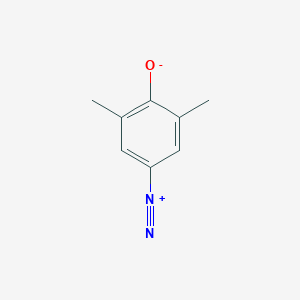
![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)
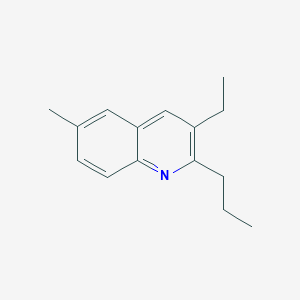
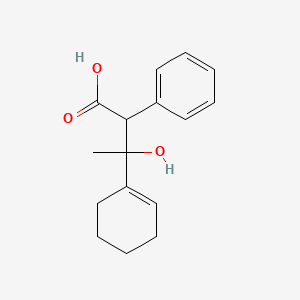
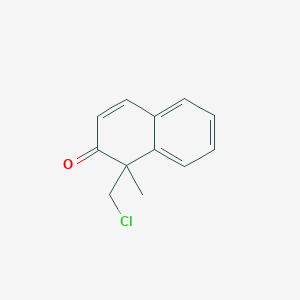
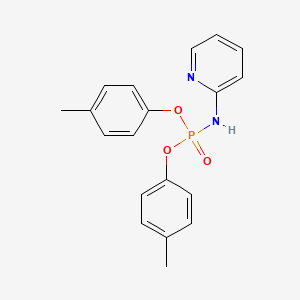
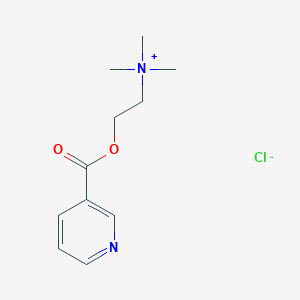
![N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B14742278.png)
